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Compound of Interest

Compound Name: N-Methylindoline-4-carboxamide
Cat. No.: B11790980
Get Quote
\ J

Executive Summary & Chemical Identity

1-Methylindoline-4-carboxamide is a bicyclic heterocyclic scaffold belonging to the
dihydroindole class.[1] Unlike its aromatic counterpart (1-methylindole-4-carboxamide), this
molecule features a saturated C2-C3 bond, imparting distinct electronic properties and a non-
planar "puckered" geometry to the pyrrolidine ring.[1]

In drug discovery, this motif serves as a critical pharmacophore bioisostere for the benzamide
core found in Poly(ADP-ribose) polymerase (PARP) inhibitors. The 4-carboxamide group
mimics the nicotinamide moiety of NAD+, essential for competitive inhibition at the PARP
catalytic site, while the N-methylindoline core provides unique solubility vectors and metabolic
stability profiles compared to standard benzamides or indazoles.

Chemical Profile
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Property Specification

IUPAC Name 1-methyl-2,3-dihydro-1H-indole-4-carboxamide
Common Name 1-Methylindoline-4-carboxamide

Molecular Formula C10H12N20

Molecular Weight 176.22 g/mol

Core Scaffold Indoline (2,3-Dihydroindole)

N1-Methyl (Solubility/Metabolic block), C4-

Key Substituents ]
Carboxamide (H-bond donor/acceptor)

) ~0.9 - 1.2 (More lipophilic than benzamide, less
Predicted LogP ]
than indole)

2 Donors (Amide -NHz), 2 Acceptors (Amide

H-Bond Donors/Acceptors )
C=0, Indoline N)

Structural Analysis & Medicinal Chemistry Utility[4]
The PARP Pharmacophore Connection

The primary utility of the 4-carboxamide motif on fused bicyclic systems is its ability to form a
bidentate hydrogen bond network with the backbone of Gly863 and Ser904 (residue numbering
varies by PARP isoform) in the PARP-1 active site.

» Benzamide (Standard): Planar, aromatic.

 Indoline (This Compound): The C2-C3 saturation forces the five-membered ring into an
"envelope" conformation.[1] This slight deviation from planarity can:

o Reduce mt-stacking: Potentially lowering non-specific binding compared to fully aromatic
indoles.[1]

o Alter Vector: The N-methyl group projects into a different sub-pocket compared to the flat
N-methylindole.[1]
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o Basicity: The N1 nitrogen in indoline is an aniline-type nitrogen (sp? hybridized but
conjugated), making it more basic (pKa ~2-3 of conjugate acid) than the indole nitrogen
(pKa ~ -2), but still largely non-basic at physiological pH compared to aliphatic amines.

Electronic Effects of N-Methylation

Methylation at the N1 position serves two strategic roles:

o Metabolic Blocking: It prevents N-glucuronidation, a common clearance pathway for
secondary indolines.[1]

o Conformational Lock: It eliminates the H-bond donor capability at N1, forcing the molecule to
rely solely on the C4-amide for critical polar interactions, thereby increasing selectivity for
pockets that require a hydrophobic N1 environment.

Synthetic Pathways

Designing a robust synthesis requires navigating the reactivity differences between the
electron-rich indole and the oxidation-prone indoline.[1]

Route A: The "Reduction-First" Strategy
(Recommended)

This route avoids the difficulty of reducing an amide-bearing indole.[1] We start with the
commercially available Methyl indole-4-carboxylate.[1]

Step 1: N-Methylation[1]
o Reagents: Methyl lodide (Mel), Sodium Hydride (NaH), DMF, 0°C to RT.

e Mechanism: Deprotonation of the indole N-H (pKa ~16) followed by Sn2 attack on Mel.

e Outcome: Methyl 1-methylindole-4-carboxylate.[1][2]

Step 2: Selective Reduction (Indole - Indoline)

e Reagents: Magnesium turnings (Mg) in Methanol (MeOH), or Sodium Cyanoborohydride
(NaCNBH?3) in Acetic Acid.
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 Why Mg/MeOH? This is a chemoselective method for reducing electron-deficient indoles
(conjugated with the 4-ester) to indolines without reducing the ester functionality.[1]

e Outcome: Methyl 1-methylindoline-4-carboxylate.[1][2]

Step 3: Amidation[1]

e Reagents: 7N Ammonia in Methanol (sealed tube, 80°C) or Formamide/NaOEt.
o Protocol: Direct aminolysis of the ester.

e Outcome:1-Methylindoline-4-carboxamide.

Route B: The "Acid-Coupling" Strategy

If 1-Methylindoline-4-carboxylic acid (CAS 168899-63-6) is sourced directly:
¢ Activation: React acid with EDC-HCI and HOBt (or HATU) in DMF/DCM.
e Coupling: Add Ammonium Chloride (NH4Cl) and Diisopropylethylamine (DIPEA).

 Purification: Silica gel chromatography (DCM:MeOH gradient).

Experimental Protocols
Protocol 1: Synthesis via Mg/MeOH Reduction (Route A)

This protocol assumes starting from Methyl 1-methylindole-4-carboxylate.[1]

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux
condenser under Nitrogen atmosphere.

¢ Dissolution: Dissolve Methyl 1-methylindole-4-carboxylate (1.0 eq, 5 mmol) in anhydrous
Methanol (50 mL).

¢ Reduction: Add Magnesium turnings (10.0 eq) in small portions. The reaction is exothermic;
hydrogen gas evolution will occur.

o Reaction: Stir at room temperature for 1 hour, then monitor by TLC (Hexane:EtOAc 3:1). If
starting material remains, add more Mg and sonicate.
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o Checkpoint: The spot should shift to a lower Rf (more polar amine) and stain distinctively
with Ehrlich’s reagent or Ninhydrin.

e Quench: Cool to 0°C. Slowly add saturated NH4ClI solution to dissolve magnesium
methoxide salts.

o Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry
over Na=S0s4, and concentrate.

o Amidation: Redissolve the crude oil (Methyl 1-methylindoline-4-carboxylate) in 7N NHs in
MeOH (20 mL). Seal in a pressure tube and heat to 80°C for 16 hours.

« |solation: Cool to RT. Concentrate in vacuo.[2] Triturate the solid with diethyl ether to yield 1-
methylindoline-4-carboxamide as an off-white solid.[1]

Protocol 2: Quality Control (Characterization)

e 'HNMR (400 MHz, DMSO-de):

o &7.5-7.8 (Broad s, 2H, CONH2).

o

5 7.1 (t, 1H, Ar-H C5).

[e]

5 6.8 (d, 1H, Ar-H C6).

o

3 6.5 (d, 1H, Ar-H C7).

[¢]

0 3.4 (t, 2H, Indoline C2).

[e]

0 2.9 (t, 2H, Indoline C3).

[e]

8 2.7 (s, 3H, N-CHs).

e LC-MS: ESI+ [M+H]* = 177.1.[1]

Visualization & Logic Mapping
Figure 1: Synthetic Logic Flow
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The following diagram illustrates the critical decision points in the synthesis, highlighting the
chemoselectivity required to preserve the amide/ester while reducing the ring.
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Caption: Synthetic route emphasizing the selective reduction of the indole ring prior to
amidation to avoid over-reduction.

Figure 2: Pharmacophore Mapping (PARP Context)

This diagram visualizes how the 1-methylindoline-4-carboxamide mimics the binding mode of
Nicotinamide in the PARP active site.[1]

PARP Active Site . . .
(Nicotinamide Pocket) 1-Methylindoline-4-carboxamide
4-Carboxamide (-NH2)

N-Methyl Group

[ :

| .

|H-Bond : vdW Interaction
, :

Gly863 Backbone " . Ser904 Backbone
(H-Bond Acceptor) Hydrophobic Pocket (H-Bond Donor)

7
7
7

_~"H-Bond

.. //
4-Carboxamide (C=0)

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b11790980/docs?utm_src=pdf-body-img#definitive-technical-guide-1-methylindoline-4-carboxamide
https://www.bldpharm.com/products/1444-12-8.html
https://www.benchchem.com/product/b11790980/docs?utm_src=pdf-body-img#definitive-technical-guide-1-methylindoline-4-carboxamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11790980?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Pharmacophore mapping showing the critical bidentate H-bond network formed by the
carboxamide group within the PARP active site.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11790980/docs#definitive-technical-guide-1-
methylindoline-4-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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